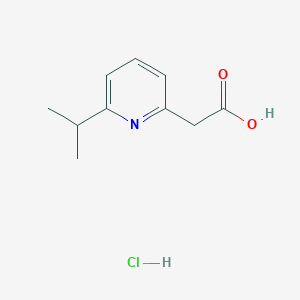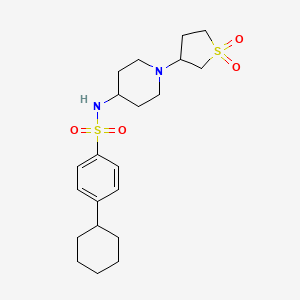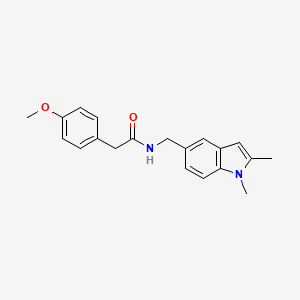![molecular formula C12H14O3 B2722619 2-[(3-Cyclopropoxyphenoxy)methyl]oxirane CAS No. 2411226-73-6](/img/structure/B2722619.png)
2-[(3-Cyclopropoxyphenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Cyclopropoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C12H14O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a cyclopropyl group attached to a phenoxy moiety, further connected to an oxirane ring. This structural arrangement imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyclopropoxyphenoxy)methyl]oxirane typically involves the reaction of 3-cyclopropyloxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Reaction Time: 6-12 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as quaternary ammonium salts can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Cyclopropoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the ring to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures (25-50°C)
Reduction: Lithium aluminum hydride; low temperatures (-10 to 0°C)
Substitution: Amines, thiols; room temperature to moderate temperatures (20-60°C)
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols or ethers
Aplicaciones Científicas De Investigación
2-[(3-Cyclopropoxyphenoxy)methyl]oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Cyclopropoxyphenoxy)methyl]oxirane primarily involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in both synthetic and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
- cis-2,3-Epoxybutane
- trans-2,3-Epoxybutane
- 1,2-Epoxybutane
- 1,2,3,4-Diepoxybutane
- 3,3-Dimethyloxirane
Uniqueness
Compared to similar compounds, 2-[(3-Cyclopropoxyphenoxy)methyl]oxirane is unique due to the presence of the cyclopropyl group and phenoxy moiety. These structural features impart distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-[(3-cyclopropyloxyphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-10(13-7-12-8-14-12)6-11(3-1)15-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNVPJHTVLVVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Methylcyclopropyl)amino]ethanol](/img/structure/B2722536.png)
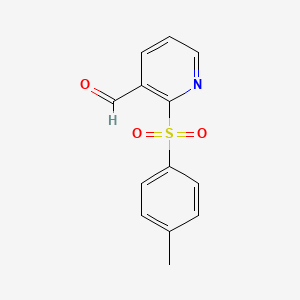
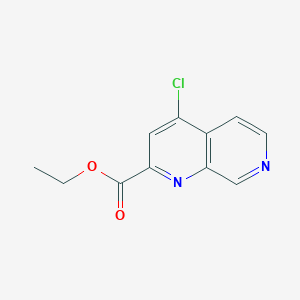
methanone O-(2-phenoxyethyl)oxime](/img/structure/B2722541.png)
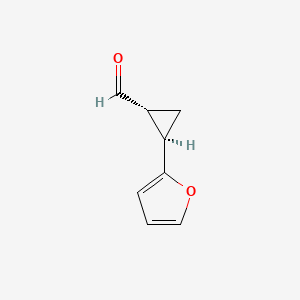
![7-methoxy-2-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-2,3,4,5-tetrahydro-1H-2-benzazepine](/img/structure/B2722543.png)
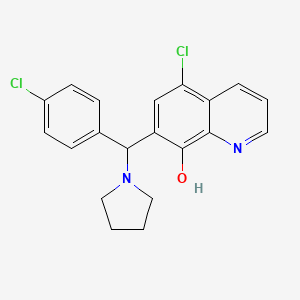
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2722545.png)
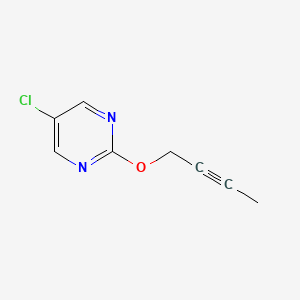
![1-(adamantane-1-carbonyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2722547.png)
![2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722551.png)
